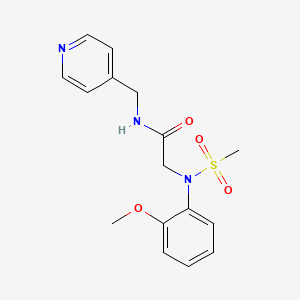

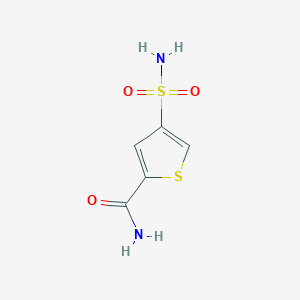

4-(aminosulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminosulfonyl)-2-thiophenecarboxamide is a compound of interest due to its synthesis versatility and potential applications in various fields. The compound is derived from thiophene, a sulfur-containing heterocycle, and has been explored for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related thiophene sulfonamides involves several key steps, including the reaction of alkoxy sulfonylacrylonitriles with methyl thioglycolate and subsequent hydrolysis/decarboxylation processes. These methods provide a pathway to a variety of thiophene derivatives, showcasing the adaptability of this chemical structure for further functionalization (Stephens et al., 1999).

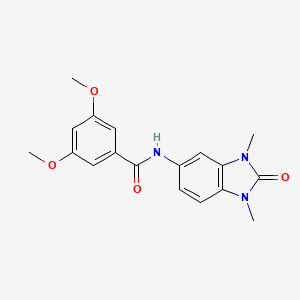

Molecular Structure Analysis

The molecular structure of thiophene sulfones, including compounds similar to 4-(aminosulfonyl)-2-thiophenecarboxamide, is characterized by significant electronic interactions. These interactions lead to charge redistribution, primarily from the amino to the sulfonyl groups, affecting bond distances and the overall stability of the molecule (Bertolasi et al., 1993).

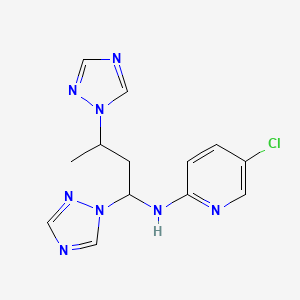

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including condensation with sulfonamides and cyclization reactions that yield novel heterocycles. These reactions expand the utility of thiophene sulfonamides in synthesizing complex molecules with potential biological activity (Stephens & Sowell, 1998).

Physical Properties Analysis

The physical properties of thiophene sulfonamides, such as solubility and thermal stability, are influenced by their molecular structure. For instance, the introduction of sulfonyl groups can enhance the solubility in polar solvents, a crucial factor for their application in various fields (Saxena et al., 2003).

Chemical Properties Analysis

The chemical behavior of 4-(aminosulfonyl)-2-thiophenecarboxamide derivatives, including reactivity towards nucleophiles and electrophiles, is a key area of study. These compounds exhibit diverse reactivity patterns, which can be leveraged for further chemical modifications and the development of targeted molecules for specific applications (Yamagata et al., 2005).

Applications De Recherche Scientifique

Corrosion Inhibition

One application of thiophene compounds includes acting as corrosion inhibitors for metals. A study by Tezcan et al. (2018) introduced a novel thiophene Schiff base demonstrating high efficiency in protecting mild steel against corrosion in acidic environments. The compound showed an impressive inhibition efficiency of up to 96.8%, supported by electrochemical analysis and theoretical calculations (Tezcan et al., 2018).

Polymer Science

In polymer science, compounds related to 4-(aminosulfonyl)-2-thiophenecarboxamide are used in synthesizing advanced polymers. Saxena et al. (2003) discussed the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic diamines, demonstrating their high thermal stability and solubility in polar aprotic solvents (Saxena et al., 2003).

DNA Binding

Choi et al. (2003) developed a novel base-sensitive amino-protecting group for the synthesis of DNA-binding polyamides. This advancement aids in the solid-phase synthesis of pyrrole-imidazole polyamides, highlighting the compound's utility in genetic research (Choi et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, Toyo’oka et al. (1988) discussed a method for the simultaneous determination of thiols and disulfides using derivatives of 4-(aminosulfonyl)-2-thiophenecarboxamide, showcasing its importance in detecting critical biomolecules (Toyo’oka et al., 1988).

Medical Applications

Scozzafava et al. (2002) explored the use of sulfonamide derivatives, related to 4-(aminosulfonyl)-2-thiophenecarboxamide, as inhibitors of carbonic anhydrase, a critical enzyme in various physiological processes. These compounds demonstrated potential as novel types of antiglaucoma drugs due to their high water solubility and long-lasting intraocular pressure-lowering effects (Scozzafava et al., 2002).

Environmental Applications

Ranjbar‐Karimi et al. (2015) investigated the reaction of related compounds with different nucleophiles, highlighting their potential in synthesizing fluorinated derivatives for environmental applications (Ranjbar‐Karimi et al., 2015).

Self-healing Materials

Rekondo et al. (2014) demonstrated the use of aromatic disulfide metathesis, involving compounds akin to 4-(aminosulfonyl)-2-thiophenecarboxamide, in the design of self-healing poly(urea-urethane) elastomers. These materials show quantitative healing efficiency at room temperature without external intervention, paving the way for advanced material applications (Rekondo et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDRIMLCOXCRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfamoylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)